Azidowarfarin

Photoaffinity labeling Aryl azide photochemistry P450 substrate binding site

Azidowarfarin (4′-azidowarfarin) is an irreplaceable photoaffinity tool engineered on the intact warfarin pharmacophore. Unlike generic aryl azides or AzBHC, only the 4′-isomer combines covalent UV-triggered insertion with precise recognition of warfarin-binding pockets on CYP1A1, CYP2C9, and VKORC1. Regioisomer-selective inactivation potency (IC₅₀ ranging from 29–160 µM) allows tunable experimental design. Its ³H-alcohol derivative enables MS-based identification of VKOR-associated proteins. Choose 4′-azidowarfarin for residue-level mapping of drug-metabolism enzymes and anticoagulant target deconvolution—applications where reversible warfarin or standard aryl azides fail. Available via custom synthesis; minimum order 1 g. Request a quote for current lead times and pricing.

Molecular Formula C19H15N3O4
Molecular Weight 349.35
CAS No. 77741-79-8
Cat. No. B605894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidowarfarin
CAS77741-79-8
SynonymsAzidowarfarin
Molecular FormulaC19H15N3O4
Molecular Weight349.35
Structural Identifiers
SMILESCC(=O)CC(C1=CC=C(C=C1)N=[N+]=[N-])C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H15N3O4/c1-11(23)10-15(12-6-8-13(9-7-12)21-22-20)17-18(24)14-4-2-3-5-16(14)26-19(17)25/h2-9,15,24H,10H2,1H3
InChIKeyFWPUNFDNJSEWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azidowarfarin (CAS 77741-79-8) — A Regio- and Stereochemically Engineered Photoaffinity Probe for P450 Substrate-Binding-Site Mapping


Azidowarfarin (systematically 4′-azidowarfarin) is a photoactivatable aryl‑azide derivative of the anticoagulant drug warfarin, belonging to the 4‑hydroxycoumarin class [1]. It is designed as a substrate‑based photoaffinity probe that exploits the warfarin scaffold for recognition while a 4′‑aryl azide substituent enables UV‑triggered covalent insertion into target protein residues [2]. The compound is regio‑ and stereoselectively metabolized by cytochrome P450 enzymes, mirroring the metabolic behavior of its parent drug, and has been applied as both a P450 active‑site label and a VKOR‑targeting affinity tool [3].

Why Generic Warfarin or Non‑Specific Aryl Azide Probes Cannot Replace Azidowarfarin (77741-79-8) for Targeted Photoaffinity Labeling


Azidowarfarin cannot be replaced by generic warfarin or off‑the‑shelf aryl azide probes because its utility resides in the precise spatial placement of the photoactivatable group on the warfarin pharmacophore. Unmodified warfarin provides no covalent‑labeling capacity, while non‑specific aryl azides lack the recognition element required for selective binding to warfarin‑interacting proteins such as CYP1A1, CYP2C9, and VKORC1 [1]. Even among the four azidowarfarin regioisomers (4′-, 6-, 7-, and 8‑), the P450 inactivation potency differs by up to 5.5‑fold, and only the 4′‑isomer has been validated for VKOR affinity labeling [2][3]. Substitution with a different coumarin‑based photoaffinity probe such as AzBHC would alter the binding epitope, as AzBHC carries the azido group at the 3‑benzyl position rather than the 4′‑phenyl ring, producing a distinct protein‑labeling profile [4].

Quantitative Comparator Evidence for Azidowarfarin (77741-79-8): Photolysis, Target Engagement, and Synthetic Accessibility


Rapid Photoactivation: Half‑Life <15 Seconds Under 254‑nm UV Irradiation

All four azidowarfarin regioisomers (4′-, 6-, 7-, and 8‑) photolyze with half‑lives of less than 15 seconds in neutral solution under 254‑nm light [1]. This is characteristic of well‑designed aryl azide photoaffinity probes and ensures that the reactive nitrene is generated rapidly after target binding. In contrast, benzophenone‑based probes require prolonged irradiation (typically minutes) and diazirine probes exhibit half‑lives on the order of minutes under 365‑nm light [2]. The sub‑15‑second photolysis window allows for temporal control of covalent labeling, reducing non‑specific labeling that accumulates during protracted irradiation.

Photoaffinity labeling Aryl azide photochemistry P450 substrate binding site

Regioisomer‑Dependent P4501A1 Inactivation Potency: 5.5‑Fold Range Across Azidowarfarin Isomers

The concentration of each azidowarfarin regioisomer required for 50% irreversible inactivation of purified rat liver P4501A1 (2.5 µM enzyme, photolyzed in situ at −196 °C) was determined: 4′-azidowarfarin = 160 µM, 6‑azidowarfarin = 64 µM, 7‑azidowarfarin = 127 µM, and 8‑azidowarfarin = 29 µM [1]. The 8‑isomer is 5.5‑fold more potent than the 4′‑isomer. This regioisomeric potency hierarchy demonstrates that the position of the azido substituent on the warfarin scaffold directly modulates target‑engagement efficiency, a property absent in unsubstituted warfarin (which produces no irreversible inactivation).

Cytochrome P4501A1 Irreversible inactivation Regioselectivity

Active‑Site Competition: R‑Warfarin and 4′‑Nitrowarfarin Protect P4501A1 from Azidowarfarin Photoinactivation

Photoinactivation of P4501A1 by photolyzed 4′-azidowarfarin is blocked 50% by co‑incubation with 1.2 mM R‑warfarin or 0.3 mM 4′-nitrowarfarin [1]. The 4‑fold lower concentration of 4′-nitrowarfarin required for equivalent protection is consistent with its ~4‑fold higher affinity for the P4501A1 substrate binding site relative to R‑warfarin [1][2]. This competitive protection establishes that azidowarfarin occupies the same substrate binding cavity as the parent drug and that the covalent label is deposited specifically within the active site rather than on distal surface residues.

Substrate binding site Competitive protection P450 active site occupancy

VKOR Target Identification: 4′‑Azidowarfarin‑³H‑Alcohol as an Affinity Label for Vitamin K Epoxide Reductase

Wallin et al. (2001) employed 4′‑azido‑warfarin‑³H‑alcohol — the reduced alcohol metabolite of azidowarfarin — as an affinity label to identify VKOR‑associated proteins from partially purified rat liver preparations. Mass spectrometry identified two specifically labeled proteins: calumenin (47 kDa) and cytochrome b₅ [1]. In parallel, a head‑to‑head VKOR inhibition assay showed that at 25 µM, warfarin and the 4′‑, 6‑, and 7‑azido‑derivatives of warfarin all inhibited VKOR activity, confirming that azido substitution at the 4′‑position preserves VKOR recognition [2]. No other warfarin‑based photoaffinity probe has been validated for VKOR target‑deconvolution, distinguishing azidowarfarin from generic coumarin photoaffinity probes such as AzBHC which primarily label fatty acid‑binding protein [3].

Vitamin K epoxide reductase Warfarin resistance Affinity labeling

One‑Step Synthesis in Quantitative Yield: Streamlined Access Relative to Multi‑Step Photoaffinity Probe Syntheses

A 2023 protocol by Jaster et al. reports the one‑step synthesis of azidowarfarin in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy [1]. In contrast, the alternative coumarin photoaffinity probe AzBHC requires a three‑step synthesis involving 4‑hydroxycoumarin alkylation, azide introduction, and radiolabeling [2]. The one‑step route directly impacts procurement lead time and custom‑synthesis cost, as multi‑step sequences for comparable probes typically incur 2–4‑fold higher synthesis costs and extended delivery timelines.

Synthetic accessibility Vilsmeier reaction One‑step synthesis

High‑Value Application Scenarios for Azidowarfarin (77741-79-8) in Academic and Industrial Research


Cytochrome P450 Substrate‑Binding‑Site Residue Identification

Azidowarfarin is directly validated for covalent, irreversible labeling of P4501A1 active‑site residues when photolyzed in situ at low temperature (−196 °C), with inactivation potency tunable by regioisomer selection (IC₅₀ ranging from 29 µM for 8‑azidowarfarin to 160 µM for 4′‑azidowarfarin) [1]. Competitive protection by R‑warfarin confirms active‑site specificity. This application supports P450 structure‑function studies and drug‑metabolism research where residue‑level mapping of the substrate binding cavity is required.

VKOR Complex Target Deconvolution and Warfarin‑Resistance Mechanism Studies

The 4′‑azidowarfarin‑³H‑alcohol derivative enables covalent capture and mass‑spectrometry‑based identification of proteins associated with the vitamin K epoxide reductase complex, including calumenin and cytochrome b₅ [2]. This application is essential for laboratories investigating genetic warfarin resistance, VKORC1 pharmacology, or anticoagulant target biology, where reversible warfarin binding is insufficient for protein identification [3].

Photoaffinity Probe for Coumarin‑Binding Protein Discovery in Mammalian Tissues

Azidowarfarin retains the full 4‑hydroxycoumarin recognition motif and can be used in competition with warfarin or dicoumarol to validate specific coumarin‑binding proteins in tissue extracts [4]. Unlike AzBHC, which preferentially labels L‑FABP, azidowarfarin targets a broader set of warfarin‑interacting proteins including P450 enzymes and VKOR‑associated factors, providing complementary coverage for chemoproteomic studies [5].

Chemical Biology Tool for P450‑Mediated Drug‑Drug Interaction Profiling

Because azidowarfarin is metabolized regio‑ and stereoselectively by the same P450 isoforms that process warfarin (CYP1A1, CYP1A2, CYP2C9, CYP3A4), it serves as a mechanistic probe to identify which P450 isoforms contribute to warfarin clearance in complex biological matrices [6]. Photoaffinity labeling combined with isoform‑specific antibodies or proteomics can map the P450 repertoire engaged by warfarin in individual human liver microsome preparations, informing personalized anticoagulant therapy research.

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